molecular formula C35H34N6O4S2 B2597460 N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393585-38-1

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2597460
CAS RN: 393585-38-1
M. Wt: 666.82
InChI Key: FULKTFAWPLWGIB-UHFFFAOYSA-N
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Description

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C35H34N6O4S2 and its molecular weight is 666.82. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Drug Design

Heterocyclic compounds, including pyrazoles and thiazoles, are crucial in medicinal chemistry for their diverse biological activities. These structures serve as core skeletons for designing drugs with anti-inflammatory, antimicrobial, and anticancer properties. For example, the study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Synthesis and Evaluation of Pyrazoline Derivatives

Patel et al. (2013) focused on the design, synthesis, and pharmacological evaluation of pyrazoline-based thiazolidin-4-one derivatives. These compounds were explored for their antimicrobial activities, highlighting the potential of pyrazoline and thiazole derivatives in developing new antimicrobial agents (Patel et al., 2013).

Computational Studies on Heterocyclic Compounds

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a heterocyclic compound similar in complexity to the query. Their research provided insights into the molecular structure, spectroscopic data, and biological activity predictions, emphasizing the role of computational methods in understanding and designing heterocyclic compounds with specific biological activities (Viji et al., 2020).

Antioxidant and Anti-inflammatory Properties

Research by Faheem (2018) on 1,3,4-oxadiazole and pyrazole novel derivatives assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study underscores the importance of heterocyclic compounds in developing therapeutic agents with multiple biological activities (Faheem, 2018).

properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O4S2/c1-23-11-12-24(2)29(18-23)40-32(20-36-33(42)21-45-27-8-5-4-6-9-27)37-38-35(40)47-22-34(43)41-30(25-13-15-26(44-3)16-14-25)19-28(39-41)31-10-7-17-46-31/h4-18,30H,19-22H2,1-3H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULKTFAWPLWGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)COC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

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